molecular formula C18H20ClNO3 B1192449 CB5468139

CB5468139

Cat. No.: B1192449
M. Wt: 333.8093
InChI Key: VDOKAQOMCGUTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB5468139 (N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide) is a sphingosine kinase 1 (SK1)-selective inhibitor identified through high-throughput screening of the ChemBridge Diverset compound library . Structurally, this compound is an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of SK1, which distinguishes it from sphingosine-competitive inhibitors like ABC294640 . Despite its selectivity for SK1, this compound exhibits off-target effects on multiple protein kinases, including CLK1, FYN, and SYK, at concentrations <2 µM .

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8093

IUPAC Name

N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H20ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12,15-16H,2-4,7-8H2,1H3

InChI Key

VDOKAQOMCGUTCR-UHFFFAOYSA-N

SMILES

CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB5468139;  CB-5468139;  CB 5468139.

Origin of Product

United States

Comparison with Similar Compounds

Selectivity and Potency

Table 1: Inhibitory Profiles of SK-Targeting Compounds

Compound Target(s) IC50 (SK1) IC50 (SK2) Selectivity Mechanism of Action
CB5468139 SK1 2 µM >100 µM SK1-selective ATP-competitive
ABC294640 SK2 >100 µM 40 µM SK2-selective Sphingosine-competitive
SKI-II SK1/SK2 35 µM 20 µM Dual Sphingosine-competitive
ABC294735 SK1/SK2 10 µM 10 µM Dual Sphingosine-competitive
DMS SK1/SK2 60 µM 20 µM Dual Non-selective, broad-spectrum

Key Findings:

  • This compound vs. SK2-Selective Inhibitors (ABC294640): this compound and ABC294640 exhibit inverse selectivity: this compound targets SK1, while ABC294640 selectively inhibits SK2. ABC294640 demonstrates superior clinical relevance, reducing intracellular S1P levels by >90% compared to this compound's <20% reduction .
  • This compound vs. Dual Inhibitors (SKI-II, ABC294735): Dual inhibitors like SKI-II and ABC294735 show broader efficacy but lack isoform specificity. SKI-II suppresses cell migration and proliferation at lower concentrations (IC50 ~20 µM) but exhibits higher off-target toxicity .
  • This compound vs. Non-Selective Inhibitors (DMS): DMS inhibits SK1 and SK2 but also blocks protein kinase C (PKC) and other lipid kinases, leading to apoptosis in 20% of treated cells .
Mechanistic Differences

ATP- vs. Sphingosine-Competitive Inhibition:
this compound binds the ATP pocket of SK1, a mechanism distinct from sphingosine-competitive inhibitors like ABC294640 and SKI-II . This ATP-targeting contributes to its off-kinase effects but provides structural insights into SK1’s nucleotide-binding domain . Homology models reveal that SK1’s ATP-binding site has unique topological features (e.g., Lys221 interactions) absent in SK2, explaining this compound’s selectivity .

Table 2: Cellular Effects of SK Inhibitors

Compound S1P Reduction (%) Ceramide Increase (%) Cell Cycle Impact Autophagy Induction
This compound <20 30–60 Mild S-phase increase Moderate
ABC294640 >90 200 G1 arrest High
SKI-II >90 30–60 S-phase arrest Low
DMS ~50 No change Apoptosis (20% cells) None
Pharmacological and Clinical Relevance
  • This compound:
    While effective in vitro, this compound’s off-target kinase inhibition limits its utility as a pure SK1 probe . It elevates autophagy markers (e.g., LC3 cleavage) but lacks robust anti-tumor activity in vivo .
  • ABC294640: Currently in Phase 1 trials for solid tumors, ABC294640 depletes nuclear S1P without affecting circulating S1P, preserving vascular and immune function . Its SK2 selectivity and sphingosine-competitive mechanism reduce off-target risks compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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